molecular formula C7H7F3N2S B11759747 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine

4-Methyl-6-(trifluoromethylthio)pyridin-3-amine

Cat. No.: B11759747
M. Wt: 208.21 g/mol
InChI Key: OLNRYRQMKDPVEE-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethylthio)pyridin-3-amine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyridine derivatives. For instance, the reaction of 4-methylpyridine with trifluoromethylthiolating agents under controlled conditions can yield the desired compound . Industrial production methods often employ catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in the synthesis of this compound .

Chemical Reactions Analysis

4-Methyl-6-(trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethylthio)pyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its molecular targets, such as enzymes and receptors, and modulate their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-Methyl-6-(trifluoromethylthio)pyridin-3-amine can be compared with other trifluoromethyl-substituted pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methyl-6-(trifluoromethylsulfanyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S/c1-4-2-6(12-3-5(4)11)13-7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNRYRQMKDPVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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